HLA Restriction: SEIWRDIDF is Specific for HLA-B44, not HLA-A2
SEIWRDIDF is strictly presented by the HLA-B44 allele and is not recognized in the context of HLA-A2, a common and distinct MHC class I allele. This is in contrast to other tyrosinase-derived peptides like MLLAVLYCL (Tyrosinase 1-9) and YMNGTMSQV (Tyrosinase 369-377), which are HLA-A2 restricted [1][2]. This differential restriction defines the specific T-cell repertoire that can be studied or targeted.
| Evidence Dimension | HLA Restriction and T-cell Recognition |
|---|---|
| Target Compound Data | Presented by HLA-B44; recognized by autologous CTL on HLA-B44+ melanoma cells |
| Comparator Or Baseline | Tyrosinase 1-9 (MLLAVLYCL) and Tyrosinase 369-377 (YMNGTMSQV): Presented by HLA-A2; recognized by CTL on HLA-A2+ melanoma cells |
| Quantified Difference | Mutually exclusive HLA restriction; requires different donor populations (HLA-B44 vs. HLA-A2) for functional studies |
| Conditions | In vitro T-cell recognition assays using CTL clones and peptide-pulsed target cells |
Why This Matters
Procurement must be allele-specific; using SEIWRDIDF with HLA-A2+ donor cells will yield negative results, invalidating the experiment.
- [1] Table 1: Human melanoma antigens with MHC-restriction and peptide sequence. View Source
- [2] Wolfel T, et al. Two tyrosinase nonapeptides recognized on HLA-A2 melanomas by autologous cytolytic T lymphocytes. Eur J Immunol. 1994;24. View Source
